molecular formula C7H3ClN2O2 B146362 5-Chloro-2-nitrobenzonitrile CAS No. 34662-31-2

5-Chloro-2-nitrobenzonitrile

Cat. No. B146362
CAS RN: 34662-31-2
M. Wt: 182.56 g/mol
InChI Key: HPWJUEZFOUOUEO-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzonitrile is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is part of the o-nitrobenzonitriles family, which are known for their reactivity and usefulness in synthesizing other chemical compounds. The structure of 5-Chloro-2-nitrobenzonitrile has been determined through crystallography, revealing its molecular geometry and the presence of intramolecular interactions that may suggest a propensity for nucleophilic attack on the nitrile carbon atom .

Synthesis Analysis

The synthesis of related nitrobenzonitrile derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds such as benzoic acid or vanillin. For instance, the synthesis of 3,5-dinitrobenzonitrile from benzoic acid includes nitration, esterification, amination, and dehydration steps . Although the specific synthesis of 5-Chloro-2-nitrobenzonitrile is not detailed in the provided papers, similar methodologies could be applied, with appropriate modifications to introduce the chlorine and nitro groups at the desired positions on the benzene ring.

Molecular Structure Analysis

The crystal structure of 5-Chloro-2-nitrobenzonitrile has been elucidated, showing that it crystallizes in a monoclinic system with specific geometric parameters. The intramolecular distances between the nitro oxygen atoms and the adjacent nitrile carbon atom are notably short, which could indicate a potential for nucleophilic attack. This structural feature is supported by molecular orbital calculations, suggesting a significant nO1 → π*CN delocalization energy .

Chemical Reactions Analysis

The reactivity of o-nitrobenzonitriles, including 5-Chloro-2-nitrobenzonitrile, is characterized by their ability to undergo various chemical transformations. These compounds can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups that activate the nitrile carbon for attack. Additionally, the nitro group can be reduced to an amino group, providing a pathway to further functionalize the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitriles are influenced by their molecular structure. Vibrational spectroscopy studies, including FT-IR and Raman, have been conducted to understand the vibrational modes of these molecules. Theoretical calculations complement these experimental techniques to provide a comprehensive understanding of the vibrational frequencies and geometric parameters. These studies are crucial for identifying functional groups and predicting the reactivity of the compound . The thermodynamic properties of these compounds have also been computed, which are valuable for understanding their stability and reactivity under different temperature conditions .

Scientific Research Applications

Vibrational Spectra and Thermodynamics

  • Vibrational Spectra and Analysis : 5-Chloro-2-nitrobenzonitrile has been subject to detailed vibrational spectral analysis. Studies involving laser Raman and FTIR spectra have provided insights into the molecule's vibrational assignments and potential energy distributions. Such analyses are crucial for understanding the molecular structure and behavior of chemical compounds (Rastogi et al., 2009).

  • Thermodynamics and Transition Studies : Thermophysical behavior of nitrobenzonitriles, including 5-Chloro-2-nitrobenzonitrile, has been studied to understand the fusion processes and phase transitions of these compounds. This is essential for their application in various chemical processes and synthesis (Jiménez et al., 2002).

Chemical Synthesis and Catalysis

  • Novel Synthesis Routes : Innovative synthetic routes involving 5-Chloro-2-nitrobenzonitrile have been explored, resulting in the formation of novel compounds such as benzoxazine derivatives. These advancements are pivotal for expanding the scope of chemical synthesis and discovering new pharmacologically active molecules (Li et al., 2006).

  • Catalysis in Chemical Fixation of CO2 : The compound has been used in studies exploring the catalytic fixation of CO2, demonstrating its potential role in carbon capture and utilization technologies, which are crucial for addressing climate change (Kimura et al., 2012).

Molecular and Spectroscopic Analysis

  • Molecular Structure and Spectroscopic Analysis : Detailed molecular structure analysis and spectroscopic studies of derivatives of 5-Chloro-2-nitrobenzonitrile have been conducted. These studies are fundamental for understanding the electronic structure and reactivity of such compounds, which is critical in material science and drug design (Jukić et al., 2010).

  • Electron-Withdrawing Effects and Structural Insights : Studies have focused on understanding how electron-withdrawing groups like nitro and nitrile affect the molecular structure of benzonitriles. This knowledge is vital for designing molecules with specific electronic properties for use in electronic devices or as pharmaceuticals (Graneek et al., 2018).

Safety And Hazards

5-Chloro-2-nitrobenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

5-chloro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWJUEZFOUOUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188219
Record name 5-Chloro-2-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitrobenzonitrile

CAS RN

34662-31-2
Record name 5-Chloro-2-nitrobenzonitrile
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Record name 5-Chloro-2-nitrobenzonitrile
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Record name 5-Chloro-2-nitrobenzonitrile
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Record name 5-Chloro-2-nitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
D Britton, CJ Cramer - Acta Crystallographica Section B: Structural …, 1996 - scripts.iucr.org
… The crystal structures of 6-methyl- (I), 6-chloro- (II) and 5-chloro-2-nitrobenzonitrile (III), as well as 2,6-dinitrobenzonitrile (IV), have been determined. (I), orthorhombic, Pbca, a = 9.969 (2)…
Number of citations: 5 scripts.iucr.org
EF Elslager, P Jacob, J Johnson… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… The reaction of 5-chloro-2-nitrobenzonitrile with a variety of mercaptoheterocycles provided the corresponding 2-nitro-5-[(heterocyclic)thio]benzonitriles. Reduction to the amine …
Number of citations: 17 onlinelibrary.wiley.com
EF Elslager, J Davoll, P Jacob… - Journal of Medicinal …, 1978 - ACS Publications
… A series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines was prepared via condensation of 5-chloro-2-nitrobenzonitrile or 5,6-dichloro-2-nitrobenzonitrile …
Number of citations: 2 pubs.acs.org
EF Elslager, J Davoll, P Jacob, AM Johnson… - Journal of Medicinal …, 1978 - europepmc.org
… A series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines was prepared via condensation of 5-chloro-2-nitrobenzonitrile or 5,6-dichloro-2-nitrobenzonitrile …
Number of citations: 18 europepmc.org
LM Werbel, L Newton… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… This material was used directly in the reaction with 5-chloro-2-nitrobenzonitrile to give 4-[(3-cyano-4-nitrophenyl)thio]benzoic acid (6). Reduction with stannous chloride afforded the …
Number of citations: 8 onlinelibrary.wiley.com
EF Elslager, J Clarke, J Johnson… - Journal of …, 1972 - Wiley Online Library
… Treatment of the anion of the requisite phenol or naphthol with 5-chloro-2-nitrobenzonitrile (V) gave the corresponding 2-nitro-5-(phenoxy and naphthy1oxy)benzonitriles (VI) (33-78%). …
Number of citations: 20 onlinelibrary.wiley.com
EF Elslager, OD Bird, J Clarke… - Journal of Medicinal …, 1972 - ACS Publications
… The condensation of 5-chloro-2-nitrobenzonitrile with an iV-alkylbenzylamine gave 5-[(benzyl)alkylamino]-2-nitrobenzonitriles (V) (25… In one approach 5-chloro-2nitrobenzonitrile (IV, Z = …
Number of citations: 36 pubs.acs.org
EF Elslager, J Clarke, LM Werbel… - Journal of Medicinal …, 1972 - ACS Publications
… A mixt of 5-chloro-2-nitrobenzonitrile (III) (11.0 g, 0.06 mole), piperidine (10.2 g, 0.12 mole), … A mixt of the residual oil and 2.2 g (0.015 mole) of 5-chloro-2-nitrobenzonitrile (III) in 12 ml …
Number of citations: 2 pubs.acs.org
EF Elslager, P Jacob, J Johnson… - Journal of Medicinal …, 1978 - ACS Publications
… Among the requisite 5-chloro-2-nitrobenzonitrile precursors IVa-c, 5-chloro-2-nitrobenzonitrile (IVa) is available commercially.14 5,6-Dichloro-2-nitrobenzonitrile (IVb) was obtained in 59…
Number of citations: 34 pubs.acs.org
F Ishikawa, J Saegusa, K Inamura… - Journal of medicinal …, 1985 - ACS Publications
A series of novel l, 2, 3, 5-tetrahydroimidazo [2, lb] quinazolin-2-one derivatives substitutedwith a secondary amino group has been prepared and tested for the activities ofinhibiting …
Number of citations: 36 pubs.acs.org

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